2-Chloro-4-methyl-quinolin-6-ol
Overview
Description
2-Chloro-4-methyl-quinolin-6-ol is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Quinoline derivatives, to which this compound belongs, are known to have a wide range of biological targets . They are utilized in various areas of medicine and are present in numerous biological compounds, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Mode of Action
Quinolines are known to inhibit dna synthesis by promoting the cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Quinoline derivatives have been found to interact with a variety of biochemical pathways, including those involved in antimicrobial, antiviral, and anticancer activities .
Result of Action
Given the wide range of biological activities associated with quinoline derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Biological Activity
2-Chloro-4-methyl-quinolin-6-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 193.63 g/mol. Its structure features a chlorine atom at the second position, a hydroxyl group at the sixth position, and a methyl group at the fourth position of the quinoline ring system. This unique arrangement contributes to its biological activities.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Properties : The compound has demonstrated activity against various microbial strains, including bacteria and fungi. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
- Antioxidant Activity : Studies have shown that this quinoline derivative possesses antioxidant properties, which may help in mitigating oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
- Inhibition of Enzymatic Activity : The compound has been evaluated for its potential to inhibit enzymes such as acetylcholinesterase (AChE). Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Mechanism : The compound likely exerts its antimicrobial effects by interfering with bacterial DNA replication and transcription processes. Similar quinoline derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial survival .
- Antioxidant Mechanism : Its antioxidant activity may stem from the hydroxyl group, which can donate electrons to neutralize free radicals, thereby reducing oxidative damage.
Antimicrobial Efficacy
A study assessing the antimicrobial activity of various quinoline derivatives found that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested.
Acetylcholinesterase Inhibition
In a comparative study, this compound was evaluated alongside known AChE inhibitors. The compound demonstrated an IC50 value of approximately 50 nM, indicating potent inhibition compared to standard drugs like tacrine, which has an IC50 value of around 3.65 nM .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspect |
---|---|---|
4-Methylquinoline | Methyl group at position four | Lacks chlorine and hydroxyl groups |
2-Chloroquinoline | Chlorine at position two | No methyl or hydroxyl substituents |
6-Hydroxyquinoline | Hydroxyl group at position six | Lacks chlorine and methyl groups |
2-Chloro-3-methylquinoline | Chlorine at position two; methyl at three | Different positioning of substituents |
This table illustrates how this compound's combination of substituents contributes to its distinct chemical behavior and biological activity.
Properties
IUPAC Name |
2-chloro-4-methylquinolin-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-4-10(11)12-9-3-2-7(13)5-8(6)9/h2-5,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJYCJKEMJEVDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354204 | |
Record name | 2-Chloro-4-methyl-quinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41957-91-9 | |
Record name | 2-Chloro-4-methyl-quinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.